molecular formula C15H14ClNO3S B2996683 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 344265-13-0

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2996683
CAS No.: 344265-13-0
M. Wt: 323.79
InChI Key: NRORSVRKDPWNBV-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is an organic compound that features a sulfinyl group attached to a chlorophenyl ring and an acetamide moiety linked to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Sulfinyl Intermediate: The starting material, 3-chlorophenyl sulfinyl chloride, is prepared by the reaction of 3-chlorophenyl thiol with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Acetamide Formation: The sulfinyl intermediate is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as m-chloroperoxybenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

    Substitution: Various nucleophiles, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide.

    Reduction: 2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide.

    Substitution: Products depend on the nucleophile used, such as 2-[(3-aminophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide.

Scientific Research Applications

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a sulfone group instead of a sulfinyl group.

    2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a sulfide group instead of a sulfinyl group.

    2-[(3-aminophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide: Similar structure but with an amino group on the phenyl ring.

Uniqueness

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfone and sulfide analogs

Properties

IUPAC Name

2-(3-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-20-13-7-5-12(6-8-13)17-15(18)10-21(19)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRORSVRKDPWNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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